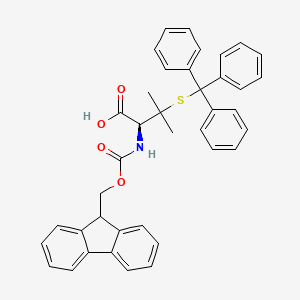

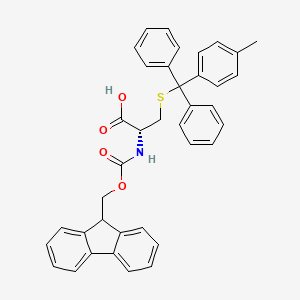

Fmoc-Cys(Mtt)-OH

Übersicht

Beschreibung

Fmoc-Cys(Mtt)-OH is an amino acid derivative that has been widely used in the synthesis of peptides, proteins, and other biopolymers. This compound has been used for a variety of applications in the laboratory, ranging from the synthesis of peptides and proteins to the development of bioconjugates. The ability to control the reactivity of this compound makes it a valuable tool for a variety of research applications.

Wissenschaftliche Forschungsanwendungen

Herstellung funktioneller Materialien

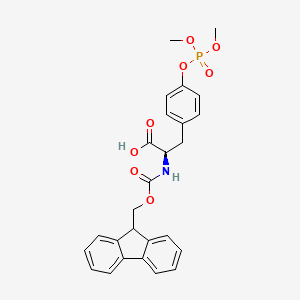

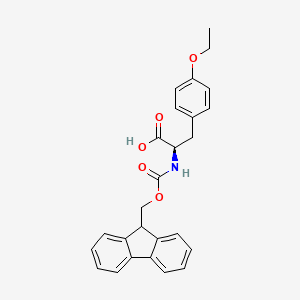

Fmoc-modifizierte Aminosäuren und kurze Peptide, einschließlich Fmoc-Cys(Mtt)-OH, wurden als bioinspirierte Bausteine für die Herstellung funktioneller Materialien verwendet {svg_1}. Die inhärente Hydrophobizität und Aromatizität der Fmoc-Einheit fördern die Assoziation von Bausteinen, was für die Materialherstellung von Vorteil ist {svg_2}.

Zellkultur

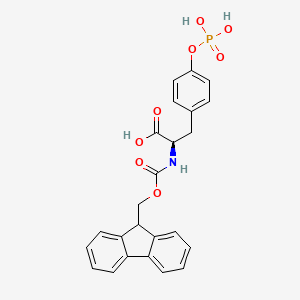

Fmoc-modifizierte Aminosäuren und Peptide haben in Anwendungen im Zusammenhang mit der Zellkultur Potenzial gezeigt {svg_3}. Ihre Biokompatibilität und Fähigkeit, verschiedene Nanostrukturen zu bilden, machen sie für den Einsatz in Zellkulturumgebungen geeignet {svg_4}.

Bio-Templating

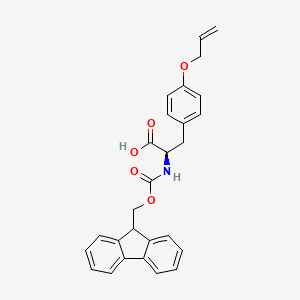

Bio-Templating ist ein weiterer Bereich, in dem Fmoc-modifizierte Aminosäuren und Peptide Anwendung gefunden haben {svg_5}. Die Selbstassemblierungsmerkmale dieser Moleküle können genutzt werden, um Vorlagen für die Synthese komplexerer Strukturen zu erstellen {svg_6}.

Optische Anwendungen

Die optischen Eigenschaften von Fmoc-modifizierten Aminosäuren und Peptiden wurden für verschiedene Anwendungen untersucht {svg_7}. Die Aromatizität der Fmoc-Gruppe kann zu den optischen Eigenschaften der resultierenden Materialien beitragen {svg_8}.

Arzneimittelfreisetzung

Fmoc-modifizierte Aminosäuren und Peptide wurden auf ihr Potenzial für den Einsatz in Arzneimittelfreisetzungssystemen untersucht {svg_9}. Ihre Fähigkeit, Nanostrukturen zu bilden, kann genutzt werden, um therapeutische Wirkstoffe einzukapseln und zu verabreichen {svg_10}.

Katalytische Anwendungen

Die selbstassemblierten Strukturen von Fmoc-modifizierten Aminosäuren und Peptiden können katalytische Eigenschaften aufweisen {svg_11}. Diese Eigenschaften können für verschiedene chemische Reaktionen genutzt werden {svg_12}.

Therapeutische Anwendungen

Fmoc-modifizierte Aminosäuren und Peptide haben in therapeutischen Anwendungen vielversprechend gezeigt {svg_13}. Ihre Biokompatibilität und Selbstassemblierungsmerkmale machen sie für den Einsatz bei der Entwicklung von Therapeutika geeignet {svg_14}.

Antibiotische Eigenschaften

Einige Fmoc-modifizierte Aminosäuren und Peptide haben antibiotische Eigenschaften gezeigt {svg_15}. Dies eröffnet Möglichkeiten für ihren Einsatz zur Bekämpfung bakterieller Infektionen {svg_16}.

Wirkmechanismus

Target of Action

Fmoc-Cys(Mtt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The Fmoc (Fluorenylmethyloxycarbonyl) group acts as a protective group for the amino acid cysteine during the synthesis process .

Mode of Action

The Fmoc group in this compound protects the amino group of the cysteine, preventing it from reacting prematurely during the peptide synthesis . Once the desired peptide sequence has been assembled, the Fmoc group can be selectively removed, allowing the now free amino group of the cysteine to react and continue the peptide chain .

Biochemical Pathways

The use of this compound primarily affects the biochemical pathway of peptide synthesis. It allows for the stepwise construction of peptide chains, with the Fmoc group protecting the amino group of the cysteine until it is needed for peptide bond formation . This enables the synthesis of complex peptides with precise control over the sequence of amino acids.

Pharmacokinetics

The properties of the resulting peptide would be significantly influenced by the presence of the cysteine residue, which could form disulfide bonds and affect the stability and activity of the peptide .

Result of Action

The use of this compound in peptide synthesis results in the incorporation of the cysteine amino acid into the peptide chain. This can have various effects at the molecular and cellular level, depending on the specific peptide being synthesized. For example, the presence of cysteine can allow for the formation of disulfide bonds, which can greatly influence the structure and function of the peptide .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis, such as the pH, temperature, and solvent used. These factors can affect the efficiency of the Fmoc deprotection and the subsequent peptide bond formation . Additionally, the presence of other reactive groups in the peptide chain can also influence the action of this compound.

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCZXLMDPCBTSL-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718496 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)(diphenyl)methyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269067-38-1 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)(diphenyl)methyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

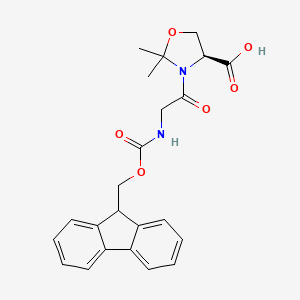

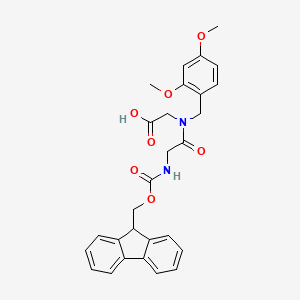

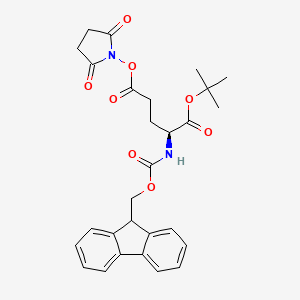

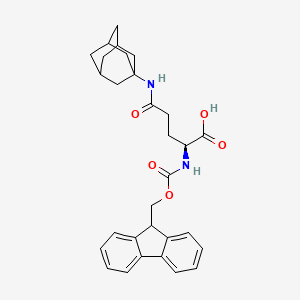

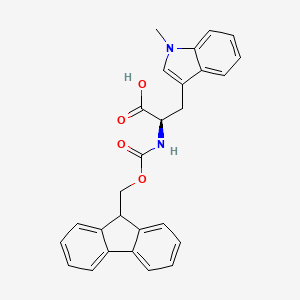

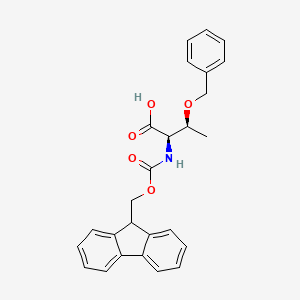

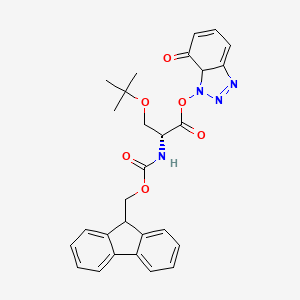

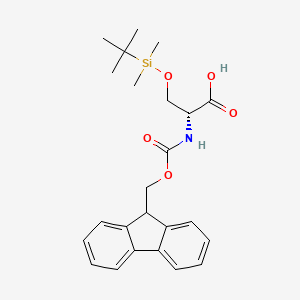

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)